molecular formula C11H9ClN2O3 B8485986 methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate

methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate

Cat. No. B8485986
M. Wt: 252.65 g/mol
InChI Key: NIQUBMJMMGWDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 5-chloro-1-(2-oxoethyl)indazole-7-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)9-5-8(12)4-7-6-13-14(2-3-15)10(7)9/h3-6H,2H2,1H3

InChI Key

NIQUBMJMMGWDEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1N(N=C2)CC=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate (733 mg, 2.5 mmol) from Step B above was refluxed in 2 N HCl (8 mL) and THF (8 mL) until the reaction was complete by TLC (3-5 h). After cooling to room temperature, the pH of the reaction mixture was adjusted to 8 with NaHCO3, then extracted with ethyl acetate. The organic layers were combined, dried (Na2SO4), filtered, concentrated and purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes) to afford methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate as an off-white solid (472 mg, 76%): 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H), 8.10 (s, 1H), 8.05 (s, 1H), 7.94 (s, 1H), 5.60 (s, 2H), 4.03 (d, J=8.4 Hz, 1H), 3.93 (s, 3H); MS (ESI+) m/z 253 (M+H).
Name
Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate
Quantity
733 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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